molecular formula C21H18N4O2 B2765707 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one CAS No. 1021106-21-7

1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one

Cat. No.: B2765707
CAS No.: 1021106-21-7
M. Wt: 358.401
InChI Key: CIJIREANQRTYPN-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of indole, indoline, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and indoline intermediates, followed by the formation of the oxadiazole ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

    1-(Indolin-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the oxadiazole ring, which may result in different biological activities.

    1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)ethanone: Contains a thiadiazole ring instead of an oxadiazole ring, leading to variations in chemical reactivity and biological properties.

Uniqueness: The presence of the oxadiazole ring in 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one imparts unique chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one is a synthetic derivative that incorporates both indole and oxadiazole moieties. These structural features are known for their significant biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C20H18N4O2C_{20}H_{18}N_4O_2 with a molecular weight of 358.39 g/mol. The presence of the indole and oxadiazole rings contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing indole and oxadiazole structures. The compound has shown promise in various preclinical studies:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HCT116 (colon cancer)
    The half-maximal inhibitory concentration (IC50) values were reported as follows:
    Cell LineIC50 (µM)
    MCF-70.48
    A5490.78
    HCT1160.19
    These values indicate a strong potential for the compound as an anticancer agent compared to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest at the G1 phase. This mechanism is crucial for its effectiveness as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, derivatives of oxadiazole have been noted for other biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties, which could complement their anticancer effects .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Indole Derivatives : A study published in MDPI examined various indole derivatives and their cytotoxic activities against leukemia cell lines. The results indicated that modifications to the indole structure significantly influenced biological activity .
  • Oxadiazole Derivatives in Drug Discovery : Research highlighted the role of oxadiazole derivatives in drug discovery, emphasizing their broad spectrum of biological activities including anticancer and antimicrobial effects .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-22-23-21(27-14)17-12-24(19-9-5-3-7-16(17)19)13-20(26)25-11-10-15-6-2-4-8-18(15)25/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJIREANQRTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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